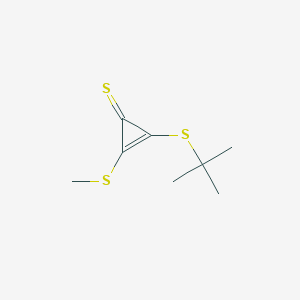![molecular formula C16H23N3O2 B14351671 2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 91860-05-8](/img/structure/B14351671.png)
2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) is a compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it an important scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of 1,8-naphthyridines, including 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol), can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures . Another method is the Friedländer approach, which uses green strategies and involves the cyclization of intermediates . Industrial production methods often employ metal-catalyzed synthesis and hydroamination of terminal alkynes followed by Friedländer cyclization .
Análisis De Reacciones Químicas
2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethylation agents, arylation reagents, and dehydrogenative coupling catalysts . Major products formed from these reactions include trisubstituted 2-amino-1,8-naphthyridines and other functionalized naphthyridine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells . In biology and medicine, 1,8-naphthyridine derivatives have shown potential as anticancer agents, DNA intercalators, and inhibitors of various enzymes . They also exhibit anti-inflammatory, antimalarial, antifungal, and antibacterial properties . In industry, these compounds are used in the development of molecular sensors and self-assembly host-guest systems .
Mecanismo De Acción
The mechanism of action of 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it binds between adjacent base pairs, altering the DNA conformation and inhibiting DNA replication or transcription . This leads to the suppression of cancer cell growth. Additionally, it may inhibit specific enzymes involved in various biological pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol) include other 1,8-naphthyridine derivatives such as 2-amino-7-hydroxymethyl-1,8-naphthyridine, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 2,7-dimethyl-4-methoxy-1,8-naphthyridine These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications
Propiedades
Número CAS |
91860-05-8 |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-(7-methyl-2-propyl-1,8-naphthyridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C16H23N3O2/c1-3-4-13-11-15(19(7-9-20)8-10-21)14-6-5-12(2)17-16(14)18-13/h5-6,11,20-21H,3-4,7-10H2,1-2H3 |
Clave InChI |
XGLKXPGOEJGYDK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=CC(=NC2=N1)C)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


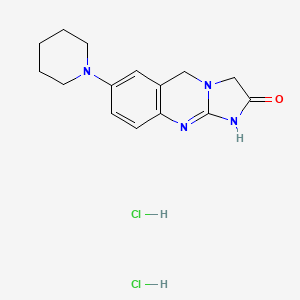
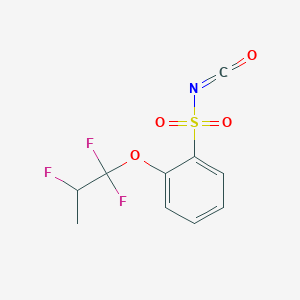
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
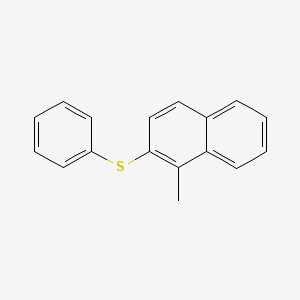
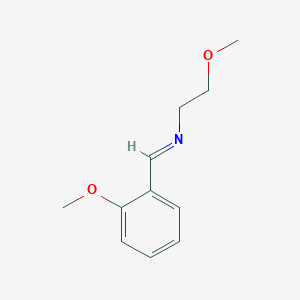
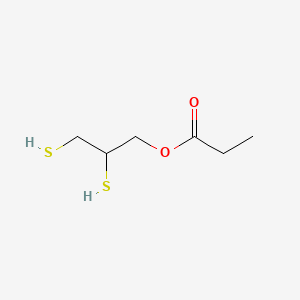
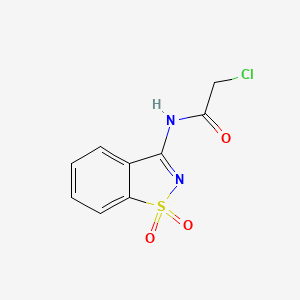
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

